4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene
Description
4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- Methoxy group (-OCH₃) at position 1.
- Propan-2-yloxy (isopropyloxy) group (-OCH(CH₃)₂) at position 2.
- Iodo substituent (-I) at position 4.
This compound’s molecular formula is C₁₀H₁₃IO₃, with a molecular weight of 308.12 g/mol.
Properties
CAS No. |
350685-31-3 |
|---|---|
Molecular Formula |
C10H13IO2 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
4-iodo-1-methoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 |
InChI Key |
XFXCBBCXWKQQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a sequence of:
- Starting from 4-iodophenol or related iodinated phenols
- Selective etherification of phenol hydroxyl groups with methoxy and isopropoxy substituents
- Use of alkyl halides or alcohols under basic conditions to form the ether linkages
This approach ensures regioselective installation of the methoxy group at position 1 and the isopropoxy group at position 2 relative to the iodine substituent at position 4 on the benzene ring.
Etherification via Nucleophilic Substitution
A common method involves the reaction of 4-iodophenol with alkylating agents such as isopropyl bromide or isopropyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This leads to the formation of the isopropoxy substituent at the ortho position relative to the iodine atom.
- Example procedure :
- 4-Iodophenol (1 equiv) is combined with potassium carbonate (4 equiv) in DMF.
- (Bromomethyl)cyclopropane or an appropriate alkyl halide (1.1 equiv) is added dropwise.
- The mixture is stirred at 80°C for 4 hours under nitrogen atmosphere.
- After cooling, the reaction mixture is filtered to remove salts and extracted with ethyl acetate.
- The organic layer is washed, dried, and solvent removed under reduced pressure.
- Purification by flash silica gel chromatography yields the etherified product.
This method can be adapted to introduce the methoxy group by using methyl iodide or dimethyl sulfate under similar conditions.
Use of Mitsunobu Reaction for Ether Formation
For selective alkylation of phenolic hydroxyl groups, the Mitsunobu reaction is an effective approach:
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine, and the corresponding alcohol (e.g., isopropanol or methanol).
- Procedure : The phenol is reacted with the alcohol in the presence of DIAD and triphenylphosphine in dichloromethane at room temperature, leading to inversion of configuration and formation of the ether bond.
This method is particularly useful when sensitive functional groups are present or when regioselectivity is critical.
Halogenation and Iodination Techniques
The iodination step to introduce the iodine atom at the 4-position can be performed by electrophilic aromatic substitution using iodine reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of oxidants or acids:
Hydrogenation and Reduction Steps
In some synthetic routes, reduction or hydrogenation steps are employed to modify intermediate compounds or remove protecting groups:
- Example :
- A reaction vessel charged with 3-phenoxybenzyl 2-(4-alkoxy-3-halogenophenyl)-2-methylpropyl ether, an alcohol, alkali as reducing agent, and a hydrogenation catalyst is heated at 80 to 150°C for several hours.
- After cooling, the catalyst is filtered off, and the product isolated by phase separation and solvent removal.
Though this is more relevant to related ethers, such techniques may be adapted for the target compound if needed.
Data Tables Summarizing Key Preparation Conditions and Outcomes
Research Discoveries and Methodological Insights
Mechanochemical synthesis has emerged as a sustainable alternative to classical solution-phase reactions for etherification of phenols, improving yields and reducing side products by performing reactions in solid-state ball mills with minimal solvents.
The Mitsunobu reaction remains a gold standard for regioselective ether formation, especially when multiple hydroxyl groups or sensitive functional groups are present, allowing for controlled substitution without over-alkylation.
The use of N-iodosuccinimide for iodination offers a clean, efficient, and selective method for introducing iodine into aromatic rings, critical for preparing halogenated intermediates for further functionalization.
Hydrogenation protocols involving alkali and alcohols with catalysts provide a versatile approach to modify halogenated ethers or reduce side products, albeit requiring careful control of temperature and reaction time to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-isopropoxy-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 2-isopropoxy-1-methoxybenzene, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-azido-2-isopropoxy-1-methoxybenzene or 4-thio-2-isopropoxy-1-methoxybenzene.
Oxidation: Formation of 4-iodo-2-isopropoxy-1-methoxybenzoic acid.
Reduction: Formation of 2-isopropoxy-1-methoxybenzene.
Scientific Research Applications
4-Iodo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, including liquid crystals and polymers, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-iodo-2-isopropoxy-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
The following table compares 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene with structurally analogous compounds, focusing on substituent positions, molecular properties, and functional group effects:
Analysis of Substituent Effects
Electronic Effects
- Electron-Donating Groups : Methoxy and propan-2-yloxy groups activate the benzene ring toward electrophilic substitution, directing incoming electrophiles to specific positions (e.g., para to the methoxy group). However, the electron-withdrawing iodine atom partially deactivates the ring .
- Halogen Comparison : Iodine (in the target compound) is a superior leaving group compared to bromine (in 4-Bromo-2-iodo-1-methoxybenzene), making the target more reactive in nucleophilic aromatic substitution .
Steric Effects
- The propan-2-yloxy group in the target compound introduces moderate steric hindrance, whereas the tert-butyl group in 1-Iodo-2-methoxy-4-(2-methyl-2-propanyl)benzene significantly slows reaction kinetics due to bulkiness .
- Methyl vs. Propan-2-yloxy : The methyl group in 4-Iodo-1-methoxy-2-methylbenzene reduces steric challenges but offers less electronic activation compared to the isopropyloxy group .
Physicochemical Properties
- Boiling Points : Larger substituents (e.g., tert-butyl) correlate with higher boiling points due to increased molecular surface area (e.g., 285.3°C for the tert-butyl analog vs. ~250–270°C estimated for the target compound) .
- Solubility: Polar ether groups (e.g., methoxymethoxy in ) enhance water solubility, while nonpolar alkyl groups (e.g., in ) favor organic solvents.
Biological Activity
4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene is a halogenated organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene can be represented as follows:
This structure features an iodine atom, a methoxy group, and a propan-2-yl ether, which may influence its reactivity and biological interactions.
Antibacterial Activity
Recent studies have indicated that compounds with halogen substitutions often exhibit enhanced antibacterial properties. For instance, derivatives of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene were tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene | Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
These results suggest that the iodine substituent plays a crucial role in enhancing the antibacterial efficacy of the compound .
Antifungal Activity
The antifungal properties of this compound were also evaluated. In vitro tests showed that it effectively inhibited the growth of several fungal strains, including Candida albicans. The following table summarizes the antifungal activity:
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene | Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.0098 |
The presence of the methoxy group is believed to enhance solubility and bioavailability, contributing to its antifungal effects .
Anticancer Activity
The anticancer potential of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene was assessed using various human cancer cell lines. Notably, it exhibited cytotoxic effects against colon adenocarcinoma (HT29) and breast cancer (MCF7) cells:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 12.5 |
| MCF7 | 8.7 |
These findings indicate that the compound may induce apoptosis in cancer cells, likely through the activation of specific signaling pathways related to cell death .
The mechanisms underlying the biological activities of 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene are multifaceted:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Membrane Lipids : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.
Case Studies
A notable study explored the effects of halogenated phenolic compounds on bacterial strains and demonstrated that structural modifications significantly impacted their antimicrobial effectiveness. The study concluded that compounds like 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene could serve as lead candidates for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
